NIR-2

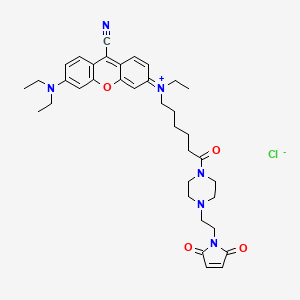

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-[4-[2-(2,5-dioxopyrrol-1-yl)ethyl]piperazin-1-yl]-6-oxohexyl]-ethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N6O4.ClH/c1-4-39(5-2)27-11-13-29-31(26-37)30-14-12-28(25-33(30)46-32(29)24-27)40(6-3)17-9-7-8-10-34(43)41-21-18-38(19-22-41)20-23-42-35(44)15-16-36(42)45;/h11-16,24-25H,4-10,17-23H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBDBUAWUNWTAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)N4CCN(CC4)CCN5C(=O)C=CC5=O)C=C3O2)C#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745577 | |

| Record name | (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163032-73-3 | |

| Record name | (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N4-(maleimidoethyl)piperazide chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Depths: A Technical Guide to the Advantages of NIR-II over NIR-I Imaging

For researchers, scientists, and drug development professionals, the quest for deeper, clearer, and more precise biological imaging is relentless. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool for in vivo studies, offering non-invasive visualization of complex biological processes. Traditionally, the field has relied on the first near-infrared window (NIR-I, ~700-900 nm). However, a newer frontier, the second near-infrared window (NIR-II, 1000-1700 nm), is demonstrating significant advantages, pushing the boundaries of what is possible in preclinical and translational research.

This in-depth technical guide explores the core advantages of NIR-II over NIR-I imaging, providing quantitative comparisons, detailed experimental methodologies, and visual representations of key concepts and workflows to empower researchers in their pursuit of scientific discovery.

The Fundamental Superiority of Longer Wavelengths

The primary advantages of NIR-II imaging stem from the fundamental interactions of light with biological tissues. As the wavelength of light increases from the NIR-I to the NIR-II region, two key phenomena are significantly reduced: photon scattering and tissue autofluorescence.[1][2][3] This reduction leads to deeper tissue penetration, higher spatial resolution, and a dramatically improved signal-to-background ratio (SBR), enabling the visualization of finer details and deeper structures within living organisms.[4][5]

Quantitative Comparison of Imaging Performance

To fully appreciate the benefits of NIR-II imaging, a quantitative comparison of key performance metrics is essential. The following tables summarize the typical performance differences observed between the two windows.

| Performance Metric | NIR-I Window (700-900 nm) | NIR-II Window (1000-1700 nm) | Fold Improvement (Approx.) |

| Tissue Penetration Depth | Up to 10 mm[6][7] | Up to 3 cm[8] | 3x |

| Signal-to-Background Ratio (SBR) | Baseline | 2-10x higher[6][9] | 2-10x |

| Spatial Resolution | Lower | Higher (e.g., apparent vessel width reduced from 430 µm to 210 µm)[9] | ~2x |

Table 1: Comparison of Key Performance Metrics for NIR-I and NIR-II Imaging.

| Fluorophore Property | NIR-I Probes (e.g., ICG, IRDye800CW) | NIR-II Probes (e.g., IR-1061, Ag2S QDs) |

| Quantum Yield | Generally higher in their primary emission range | Can be lower, but new probes show significant improvements |

| Photostability | Variable; ICG is known to have limited photostability[10][11] | Generally higher, especially for inorganic and aggregation-induced emission (AIE) probes[12] |

| Autofluorescence Interference | Significant | Minimal[1][3] |

Table 2: Comparison of Fluorophore Properties in NIR-I and NIR-II Windows.

Experimental Protocols: A Guide to In Vivo Imaging

The successful implementation of NIR-II imaging requires meticulous experimental design and execution. Below are detailed methodologies for key experiments, providing a framework for researchers entering this field.

General Protocol for In Vivo Small Animal Fluorescence Imaging

This protocol outlines the fundamental steps for performing fluorescence imaging in a mouse model, applicable to both NIR-I and NIR-II modalities with appropriate adjustments to the imaging system.

1. Animal Preparation:

-

House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. For studies involving fluorescent probes that may accumulate in the gut, a low-fluorescence diet is recommended for at least one week prior to imaging to reduce background signal.[12]

-

On the day of imaging, anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) delivered via a nose cone.[2] Confirm proper anesthetic depth by monitoring the respiratory rate and lack of response to a toe pinch.

-

Shave the area of interest to minimize light scattering and absorption by fur.

-

Maintain the animal's body temperature at 37°C using a heating pad integrated into the imaging system's stage.[6]

2. Fluorescent Probe Administration:

-

Prepare the fluorescent probe solution in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a serum-based solution.

-

The route of administration will depend on the experimental goals. For vascular imaging, a tail vein injection is common. For tumor imaging, intravenous or intraperitoneal injections are typically used.

-

The concentration and volume of the injected probe should be optimized for each specific agent and application. A typical injection volume for a mouse is 100-200 µL.[2]

3. Image Acquisition:

-

Place the anesthetized mouse on the imaging stage in a supine or prone position, depending on the target organ.

-

For NIR-I Imaging:

-

For NIR-II Imaging:

-

Set the imaging parameters, including exposure time, camera gain, and field of view. These will need to be optimized to achieve a good signal-to-noise ratio without saturating the detector.[8]

-

Acquire a series of images at different time points post-injection to monitor the biodistribution and clearance of the probe.[2]

4. Data Analysis:

-

Use appropriate software to analyze the acquired images.

-

Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region.[15]

-

Quantify the fluorescence intensity within the ROIs.

-

Calculate the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR) to assess the imaging contrast.[15]

Protocol for Imaging Tumor Angiogenesis Targeting the VEGF Pathway

A key application of NIR imaging in drug development is the visualization of tumor angiogenesis, often by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[16][17]

1. Probe Synthesis and Preparation:

-

Synthesize or obtain a fluorescent probe conjugated to a ligand that targets the VEGF receptor (VEGFR), such as a modified VEGF protein or a specific antibody.[16]

-

An example is the site-specific biotinylation of an Avi-tagged VEGF121 protein, which can then be complexed with streptavidin-conjugated NIR fluorophores.[16]

2. Animal Model:

-

Utilize a tumor-bearing mouse model. This can be achieved by subcutaneously or orthotopically implanting cancer cells that are known to induce angiogenesis.

3. Imaging Procedure:

-

Follow the general protocol for in vivo imaging as described above.

-

Administer the VEGF-targeted probe intravenously.

-

Acquire images at various time points (e.g., 1, 4, 24, and 48 hours post-injection) to observe the accumulation of the probe at the tumor site.

4. Signaling Pathway Context:

-

The VEGF ligand binds to its receptor (VEGFR) on the surface of endothelial cells, initiating a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels.[15][18] Visualizing the localization of the probe provides a surrogate measure of VEGFR expression and angiogenic activity.

The Future of In Vivo Imaging is in the Second Window

The transition from NIR-I to NIR-II imaging represents a significant leap forward for in vivo research. The inherent physical advantages of longer wavelengths translate into tangible benefits for researchers, enabling the visualization of biological processes with unprecedented depth and clarity. As new NIR-II fluorophores with improved quantum yields and targeting specificities are developed, and as imaging systems become more sensitive and accessible, the adoption of NIR-II imaging is poised to accelerate, driving innovation in basic science, drug discovery, and clinical translation. This guide provides a foundational understanding for researchers looking to harness the power of NIR-II imaging to illuminate the complexities of biology and disease.

References

- 1. youtube.com [youtube.com]

- 2. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. technexion.com [technexion.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. What is Near-Infrared Imaging and how do NIR cameras work? - e-con Systems [e-consystems.com]

- 8. Performance test methods for near‐infrared fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for live imaging of transferred mouse bone marrow cells by two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Development of Intraoperative Near-Infrared Fluorescence Imaging System Using a Dual-CMOS Single Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

A Deep Dive into Second Near-Infrared Fluorescence Imaging: Principles and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of in vivo fluorescence imaging is undergoing a significant transformation with the advent of second near-infrared (NIR-II) technology. Operating within the 1000-1700 nm spectral window, NIR-II fluorescence imaging offers unprecedented penetration depth, enhanced spatial resolution, and a higher signal-to-background ratio compared to traditional visible and first near-infrared (NIR-I) imaging. These advantages are primarily due to the reduced photon scattering and minimal tissue autofluorescence at these longer wavelengths, opening up new avenues for preclinical research and clinical applications.[1][2][3] This guide provides a comprehensive overview of the core principles of NIR-II fluorescence imaging, detailing the various classes of fluorophores, experimental methodologies, and the underlying instrumentation.

Core Principles: The NIR-II Advantage

The superiority of NIR-II imaging stems from the optical properties of biological tissues in this spectral range. As the wavelength of light increases beyond the NIR-I window (700-900 nm), both light scattering by tissues and autofluorescence from endogenous fluorophores decrease significantly.[4][5] This reduction in background noise is a key factor in achieving a higher signal-to-background ratio, enabling the visualization of deeper structures with remarkable clarity.[6] The deeper tissue penetration, which can reach up to the centimeter level, allows for non-invasive imaging of organs and physiological processes that were previously inaccessible with optical methods.[7][8]

A Diverse Palette of NIR-II Fluorophores

The development of bright and photostable fluorophores is central to the advancement of NIR-II imaging. Several classes of nanomaterials and organic dyes have been engineered to emit in this long-wavelength region, each with its unique set of properties.

Inorganic Nanomaterials

-

Quantum Dots (QDs): These semiconductor nanocrystals exhibit size-tunable fluorescence emission and high quantum yields.[9] Silver sulfide (Ag₂S) QDs are particularly popular due to their low toxicity and emission in the NIR-II window.[10][11]

-

Rare-Earth Doped Nanoparticles (RENPs): Lanthanide-doped nanoparticles offer sharp emission peaks, long luminescence lifetimes, and excellent photostability.[12][13] By carefully selecting the lanthanide ions and the host matrix, their emission can be precisely tuned within the NIR-II range.[14]

-

Single-Walled Carbon Nanotubes (SWCNTs): Semiconducting SWCNTs possess intrinsic fluorescence in the NIR-II region.[15] Their surface can be functionalized to improve biocompatibility and for targeted imaging applications.[16][17][18]

Organic Dyes

-

Small Molecule Dyes: Organic dyes offer advantages such as well-defined chemical structures, rapid clearance from the body, and good biocompatibility.[19] Significant research has focused on developing donor-acceptor-donor (D-A-D) architectures to achieve long-wavelength emission.[20][21]

The following tables summarize the key quantitative properties of these major classes of NIR-II fluorophores.

| Fluorophore Type | Typical Excitation (nm) | Typical Emission (nm) | Quantum Yield (%) | Key Advantages | Key Disadvantages |

| Quantum Dots (e.g., Ag₂S) | 700 - 980 | 1000 - 1600 | 10 - 30 | High brightness, Tunable emission | Potential long-term toxicity |

| Rare-Earth Doped Nanoparticles | 808, 980 | 1000 - 1600 | 1 - 20 | High photostability, Narrow emission | Lower quantum yields |

| Single-Walled Carbon Nanotubes | 600 - 800 | 900 - 1400 | < 1 | Deep tissue penetration, Photostable | Broad emission, Low quantum yield |

| Small Molecule Dyes | 700 - 850 | 1000 - 1300 | 0.5 - 10 | Good biocompatibility, Fast clearance | Lower quantum yields, Photobleaching |

Key Experimental Protocols

The successful implementation of NIR-II fluorescence imaging relies on robust and well-defined experimental procedures. Below are detailed methodologies for probe preparation and in vivo imaging.

Synthesis of Ag₂S Quantum Dots

A common method for synthesizing Ag₂S QDs involves a hot-injection approach:

-

Precursor Preparation: Silver nitrate (AgNO₃) and sulfur powder are used as precursors. The sulfur is typically dissolved in oleylamine to form a sulfur-oleylamine solution.

-

Reaction Setup: A three-neck flask is charged with oleylamine and heated under vacuum to remove water and oxygen.

-

Injection: The silver precursor is injected into the hot oleylamine solution under an inert atmosphere (e.g., argon).

-

Growth: The sulfur-oleylamine solution is then rapidly injected into the flask, leading to the nucleation and growth of Ag₂S nanocrystals. The reaction temperature and time are critical parameters for controlling the size and, consequently, the emission wavelength of the QDs.

-

Purification: The resulting QDs are purified by precipitation with ethanol followed by centrifugation.

-

Surface Modification: For biological applications, the hydrophobic oleylamine ligands are exchanged with biocompatible and water-soluble ligands, such as polyethylene glycol (PEG)-thiol, through ligand exchange reactions.

In Vivo NIR-II Fluorescence Imaging in a Mouse Model

This protocol outlines a typical workflow for imaging tumors in a mouse model:

-

Animal Model: Nude mice bearing subcutaneous tumors (e.g., 4T1 breast cancer cells) are commonly used.

-

Probe Administration: A solution of NIR-II probes (e.g., PEGylated Ag₂S QDs) in phosphate-buffered saline (PBS) is administered via intravenous (tail vein) injection. The dosage will depend on the brightness of the probe and the specific application.[22]

-

Anesthesia: The mouse is anesthetized using isoflurane or a similar anesthetic to prevent movement during imaging.[1]

-

Imaging System Setup: The anesthetized mouse is placed on the imaging stage of a dedicated NIR-II imaging system. The system typically consists of a laser excitation source (e.g., 808 nm diode laser), a set of filters to remove scattered excitation light, and a sensitive InGaAs camera for detection in the NIR-II range.[23][24]

-

Image Acquisition: A series of images are acquired at different time points post-injection to monitor the biodistribution and tumor accumulation of the probes.[1][22] Exposure times will vary depending on the probe brightness and tissue depth.

-

Data Analysis: The acquired images are analyzed using imaging software to quantify the fluorescence intensity in regions of interest (e.g., tumor vs. surrounding tissue) to determine the signal-to-background ratio.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the principles and methodologies of NIR-II imaging, the following diagrams, created using the DOT language, visualize key aspects of the technology.

Conclusion and Future Outlook

Second near-infrared fluorescence imaging represents a paradigm shift in our ability to visualize biological processes in vivo. With its deep tissue penetration and high signal-to-background ratio, NIR-II imaging is poised to accelerate research in oncology, vascular biology, and drug delivery. The continued development of brighter and more biocompatible NIR-II fluorophores, coupled with advancements in imaging instrumentation, will further expand the capabilities of this powerful technology. As the field matures, we can anticipate the translation of NIR-II imaging from preclinical research to clinical diagnostics and image-guided surgery, ultimately improving patient outcomes.

References

- 1. 4.4. In Vivo NIR Fluorescence Imaging [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. recent-progress-in-second-near-infrared-nir-ii-fluorescence-imaging-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 5. Activatable NIR-II organic fluorescent probes for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d12oqns8b3bfa8.cloudfront.net [d12oqns8b3bfa8.cloudfront.net]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]

- 9. Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NIR-II silver-based quantum dots: Synthesis and applications [ouci.dntb.gov.ua]

- 12. sklac.nju.edu.cn [sklac.nju.edu.cn]

- 13. Frontiers | Recent Advances in Rare-Earth-Doped Nanoparticles for NIR-II Imaging and Cancer Theranostics [frontiersin.org]

- 14. Synergistic strategy of rare-earth doped nanoparticles for NIR-II biomedical imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 15. NIR Fluorescence of Functionalised Carbon Nanotubes- Oxford Instruments [andor.oxinst.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dovepress.com [dovepress.com]

- 18. Functionalization of single-walled carbon nanotubes and their binding to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. osti.gov [osti.gov]

- 21. Tuning the near infrared II emitting wavelength of small molecule dyes by single atom alteration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. NIR-II Fluorescence /PA Imaging in vivo [bio-protocol.org]

- 23. In vivo NIR-II Small Animal Imaging with C-RED 2- Oxford Instruments [andor.oxinst.com]

- 24. m.youtube.com [m.youtube.com]

Introduction: The Dawn of the Second Near-Infrared Window

An In-Depth Technical Guide to NIR-II Fluorophores for In Vivo Studies

For decades, in vivo fluorescence imaging has been a cornerstone of preclinical research, offering high sensitivity and spatiotemporal resolution without the use of ionizing radiation.[1] However, traditional imaging in the visible (400–700 nm) and first near-infrared (NIR-I, 700–900 nm) windows has been hampered by significant limitations.[2] Light absorption by biological components like hemoglobin and water, coupled with photon scattering and tissue autofluorescence, restricts penetration depth and lowers image clarity.[3][4]

The emergence of imaging in the second near-infrared (NIR-II) window, spanning wavelengths from 1000 to 1700 nm, represents a paradigm shift in optical bioimaging.[5][6] This spectral region offers a unique set of advantages, including markedly reduced photon scattering, minimal tissue autofluorescence, and lower light absorption, which collectively enable deeper tissue penetration (up to several millimeters or even centimeters), higher spatial resolution, and a significantly improved signal-to-background ratio (SBR).[1][3][7][8] These superior properties have established NIR-II imaging as a powerful modality for a range of biomedical applications, from high-resolution anatomical imaging to real-time monitoring of physiological and pathological processes.[5][9] The NIR-II window is sometimes further divided into sub-regions, such as NIR-IIa (1300–1400 nm) and NIR-IIb (1500–1700 nm), which can offer even greater imaging fidelity by avoiding the water absorption peak around 1450 nm.[10][11]

This guide provides a comprehensive technical overview of NIR-II fluorophores, designed for researchers, scientists, and drug development professionals. It covers the core principles, classes of fluorophores, quantitative performance data, experimental protocols, and key applications driving the field forward.

Core Principles of NIR-II Imaging Advantage

The superiority of the NIR-II window for in vivo imaging stems from the fundamental interactions between light and biological tissue. As the wavelength of light increases from the visible to the NIR-II region, photon scattering decreases, and the absorption from endogenous chromophores like hemoglobin is minimized.[3] Furthermore, tissue autofluorescence, a major source of background noise in the visible and NIR-I regions, becomes negligible at these longer wavelengths.[12] This combination of factors is the primary driver for the enhanced performance of NIR-II imaging.

Classes of NIR-II Fluorophores

A diverse array of materials has been developed to serve as fluorescent probes for the NIR-II window. These can be broadly categorized into organic small molecules, inorganic nanomaterials, and semiconducting polymers.[5][7]

-

Organic Small-Molecule Dyes: These fluorophores are attractive due to their well-defined chemical structures, smaller size, and potential for rapid renal clearance, which is advantageous for clinical translation.[13]

-

Polymethine/Cyanine Dyes: This class includes Indocyanine Green (ICG), the only FDA-approved NIR dye for clinical use.[10] While its peak emission is in the NIR-I region (~820 nm), ICG possesses a significant emission tail that extends into the NIR-II window, enabling its use for NIR-II imaging.[10][11][14] Newer cyanine derivatives, such as FD-1080, have been specifically designed with absorption and emission peaks directly in the NIR-II region.[13]

-

Donor-Acceptor-Donor (D-A-D) Structures: These molecules are engineered with an electron-accepting core flanked by electron-donating units. This architecture allows for precise tuning of the emission wavelength into the 900-1600 nm range and has produced high-performance dyes with favorable renal excretion profiles.[11]

-

Aggregation-Induced Emission (AIE) Luminogens: AIEgens are a unique class of fluorophores that are non-emissive when dissolved but become highly fluorescent upon aggregation.[11] This property can be leveraged for creating bright, biocompatible nanoparticles (AIE-dots) for high-resolution in vivo imaging.[11][15]

-

-

Inorganic Nanomaterials: These materials often exhibit superior brightness and photostability compared to organic dyes, though their clinical translation faces hurdles related to potential long-term toxicity and complex pharmacokinetics.

-

Single-Walled Carbon Nanotubes (SWCNTs): SWCNTs were among the first materials used for NIR-II imaging, valued for their broad NIR-II fluorescence, large Stokes shift, and high photostability.[7] Surface functionalization is crucial to improve biocompatibility and prevent toxicity.[7][12]

-

Quantum Dots (QDs): QDs are semiconductor nanocrystals whose emission wavelength can be precisely tuned by controlling their size.[14] While many QDs contain heavy metals, raising toxicity concerns, they are powerful tools for research applications due to their brightness and narrow emission bands.[9][14]

-

Rare-Earth Doped Nanoparticles (RENPs): These nanoparticles are doped with lanthanide ions and are characterized by large Stokes shifts, narrow emission peaks, and minimal photobleaching.[7][14] Their properties make them excellent candidates for long-term in vivo tracking and cancer detection.[14]

-

-

Semiconducting Polymer Nanoparticles (Pdots): Pdots are a newer class of organic fluorescent materials that combine the advantages of conjugated polymers and nanoparticles. They offer broad absorption spectra, high brightness, and excellent photostability, making them effective probes for NIR-II imaging.[7]

Quantitative Data of NIR-II Fluorophores

The performance of a fluorophore is defined by several key photophysical parameters. Brightness, a critical metric for in vivo imaging, is the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (QY). A higher brightness value indicates a more efficient probe. The following tables summarize the properties of several representative NIR-II fluorophores.

Table 1: Photophysical Properties of Selected NIR-II Fluorophores

| Fluorophore | Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × QY) | Solvent/Medium |

|---|---|---|---|---|---|---|---|

| ICG | Cyanine Dye | ~780 | ~820 (NIR-I Peak) | ~1.3% (in blood) | 170,000 | 2,210 | Aqueous |

| FD-1080 | Cyanine Dye | 1046 | 1080 | - | - | - | Aqueous |

| 5H5 | Small Molecule | >1000 | 1125 | 2.6% | - | - | - |

| Flavylium Polymethine | Small Molecule | >950 | >1000 | >0.53% | 236,000 | >1,250 | DMSO |

| 4TPE-TB | AIEgen | ~980 | >1300 | - | 40,000 | - | Nanoparticles |

| CH-4T | Small Molecule | ~808 | ~1050 | ~4.1% (in FBS) | - | - | Fetal Bovine Serum |

| IR-26 | Cyanine Dye | 1052 | 1079 | 0.0284% - 0.05% | - | - | DCE / DMSO |

| IRFP1032 | Fluorescent Protein | 1008 | 1032 | 0.84% | 4,100,000 | 34,440 | PBS |

Note: QY and ε values can vary significantly based on the solvent, aggregation state, and measurement method. Data compiled from sources.[10][11][13][16][17][18][19]

Table 2: In Vivo Performance and Applications

| Fluorophore Type | Typical Penetration Depth | Signal-to-Background Ratio (SBR) | Key Applications |

|---|---|---|---|

| Small Molecule Dyes | Several mm to >1 cm | High; can exceed 10:1 | Angiography, tumor-guided surgery, lymphatic mapping |

| SWCNTs | >1 cm | High | Vascular imaging, real-time tracking, biosensing |

| Quantum Dots | >1 cm | Very High | Multispectral imaging, deep-seated tumor detection |

| RENPs | >1 cm | High | Long-term cell tracking, cancer detection |

| AIE-dots | Several mm | Very High | High-resolution cerebrovascular imaging, tumor imaging |

Note: Performance metrics are highly dependent on the specific probe, animal model, tissue type, and imaging instrumentation. Data compiled from sources.[3][8][9][11][20]

Experimental Protocols and Workflows

Successful in vivo NIR-II imaging requires careful planning and execution, from probe selection to data analysis.

Conceptual Workflow for Targeted Imaging

Many advanced applications involve conjugating a NIR-II fluorophore to a targeting ligand, such as an antibody or peptide, to achieve specific accumulation at a site of interest, like a tumor. This enhances the signal from the target tissue relative to the surrounding background.

General Protocol for In Vivo NIR-II Fluorescence Imaging

This protocol provides a generalized methodology for performing NIR-II imaging in a mouse model. Specific parameters should be optimized for each experiment.

1. Animal Preparation:

-

Housing: House animals according to institutional guidelines. For experiments targeting abdominal organs, it is recommended to use a low-fluorescence chlorophyll-free diet for at least one week prior to imaging to minimize autofluorescence from the gastrointestinal tract.[21]

-

Hair Removal: Gently remove fur from the imaging area using a depilatory cream or electric shaver 24 hours before imaging to prevent light absorption and scattering by the hair.

-

Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1.5% for maintenance). Confirm proper anesthetic depth by pedal reflex. Maintain the animal's body temperature using a heating pad.

2. Fluorophore Administration:

-

Reconstitution: Prepare the NIR-II fluorophore in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline. Ensure the final concentration is appropriate for the desired dose.

-

Injection: Administer the probe via a suitable route. For systemic biodistribution and vascular imaging, intravenous (tail vein) injection is common. The volume and dose should be based on the probe's brightness and the animal's weight.

3. Imaging System Setup and Acquisition:

-

Instrumentation: Use an imaging system equipped for NIR-II detection. This typically includes:

-

Animal Positioning: Place the anesthetized animal on the imaging stage.

-

Image Acquisition:

-

Acquire a baseline (pre-injection) image if necessary.

-

Begin acquiring images at desired time points post-injection. For dynamic processes like angiography, continuous acquisition (video rate) is required. For biodistribution, images may be taken minutes to days post-injection.

-

Optimize acquisition parameters like exposure time and camera gain to maximize signal without saturation.[22]

-

4. Data Analysis:

-

Region of Interest (ROI): Use imaging software to draw ROIs around the target tissue (e.g., tumor) and a background area (e.g., adjacent normal tissue).

-

Quantification: Measure the average fluorescence intensity within each ROI.

-

SBR Calculation: Calculate the Signal-to-Background Ratio (SBR) or Tumor-to-Normal tissue Ratio (TNR) by dividing the average intensity of the target ROI by that of the background ROI.[23]

Applications in Research and Drug Development

The unique capabilities of NIR-II fluorophores have unlocked a wide range of applications, providing unprecedented insights in both basic research and translational medicine.

-

Oncology and Image-Guided Surgery: NIR-II imaging allows for the clear delineation of tumor margins with high SBR, which is critical for complete surgical resection.[7][8] Targeted probes can illuminate tumors that are invisible to the naked eye, guiding surgeons to remove malignant tissue with high precision.[24]

-

Vascular Imaging: The high resolution and deep penetration of NIR-II imaging enable detailed visualization of vascular structures.[7] This is used for non-invasive angiography of cerebral and peripheral vessels, providing dynamic information on blood flow and vascular integrity in models of stroke, trauma, and other diseases.[5][20]

-

Pharmacokinetics and Drug Delivery: By conjugating a therapeutic agent to a NIR-II fluorophore, researchers can non-invasively track its biodistribution, target engagement, and clearance in real-time.[7][9] This provides crucial pharmacokinetic data early in the drug development process, potentially reducing cohort sizes in preclinical studies.[9]

-

Lymphatic System Imaging: NIR-II probes can be used to map lymphatic drainage and identify sentinel lymph nodes, which is vital for cancer staging and surgical planning.[5][11]

-

Theranostics: Certain NIR-II fluorophores can serve dual roles in both diagnosis and therapy.[6] For instance, some materials can convert the absorbed NIR-II light into heat for photothermal therapy (PTT) or generate reactive oxygen species for photodynamic therapy (PDT), enabling a "see and treat" approach.[7]

Challenges and Future Outlook

Despite rapid progress, the field of NIR-II imaging faces several challenges that must be addressed to realize its full clinical potential.

-

Fluorophore Performance: While many bright NIR-II fluorophores exist, there is a continuous need for probes with higher quantum yields, greater photostability, and emission wavelengths further into the NIR-IIb and NIR-IIc/d regions (>1500 nm) for even better imaging performance.[25][26]

-

Biocompatibility and Toxicity: For inorganic nanomaterials, long-term biocompatibility and potential toxicity remain significant concerns that can hinder clinical translation.[12] Developing biodegradable or efficiently cleared nanomaterials is a key area of research.

-

Clinical Translation: The path to regulatory approval is a major hurdle.[14] Currently, ICG is the only clinically approved NIR dye, and significant investment and rigorous preclinical safety and efficacy studies are required to bring new agents into human trials.[10][14]

The future of the field is bright, with ongoing research focused on designing novel molecular structures with optimized optical and pharmacokinetic properties.[12][24] The development of "smart" probes that activate their fluorescence only in the presence of specific biomarkers (e.g., enzymes, pH changes) will further enhance imaging specificity. As imaging hardware, particularly detector technology, continues to improve, the sensitivity and resolution of NIR-II imaging will advance in parallel, promising to make this technology an indispensable tool in the future of medicine and biological research.

References

- 1. Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. gophotonics.com [gophotonics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crucial breakthrough of second near-infrared biological window fluorophores: design and synthesis toward multimodal imaging and theranostics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. azonano.com [azonano.com]

- 10. NIR-II Nanoprobes: A Review of Components-Based Approaches to Next-Generation Bioimaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in near-infrared II fluorophores for multifunctional biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]

- 14. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. osti.gov [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]

- 21. youtube.com [youtube.com]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Crucial breakthrough of second near-infrared biological window fluorophores: design and synthesis toward multimodal imaging and theranostics (Journal Article) | OSTI.GOV [osti.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

Core Principles of NIR-II Fluorescence Imaging

A Comprehensive Technical Guide to the Fundamental Properties of Near-Infrared II (NIR-II) Emitting Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles and practical applications of near-infrared II (NIR-II) emitting dyes. The unique photophysical properties of these fluorophores, which absorb and emit light in the 1000-1700 nm window, offer significant advantages for deep-tissue in vivo imaging, enabling unprecedented clarity and resolution. This document details the fundamental properties, experimental methodologies for characterization, and key applications of NIR-II dyes, serving as a vital resource for professionals in biomedical research and drug development.

Fluorescence imaging in the NIR-II window (1000-1700 nm) has emerged as a powerful modality for in vivo biological research.[1] Its advantages over traditional visible and first near-infrared (NIR-I, 700-900 nm) imaging are rooted in the reduced interaction of long-wavelength photons with biological tissues.[2][3] Key benefits include:

-

Deeper Tissue Penetration: Light in the NIR-II region experiences significantly lower scattering and absorption by endogenous chromophores like hemoglobin and melanin, allowing for imaging at greater depths within tissues.[3][4]

-

Higher Spatial Resolution: The reduction in photon scattering minimizes image blurring, resulting in sharper, clearer images of deep structures.[1]

-

Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR-II window, leading to a dramatically improved signal-to-background ratio and enhanced sensitivity.[2][5]

These properties make NIR-II imaging an invaluable tool for a range of biomedical applications, including high-resolution mapping of vasculature, tumor delineation, image-guided surgery, and tracking the biodistribution of therapeutics.[6]

Fundamental Photophysical Properties of NIR-II Dyes

The performance of a NIR-II dye is determined by several key photophysical parameters. Understanding these properties is crucial for selecting the appropriate dye for a specific application and for designing new, improved fluorophores.

-

Maximum Excitation and Emission Wavelengths (λ_ex and λ_em): These values define the wavelengths at which the dye most efficiently absorbs and emits light, respectively. For NIR-II dyes, the emission peak is, by definition, above 1000 nm.

-

Molar Extinction Coefficient (ε): This parameter measures how strongly a dye absorbs light at a specific wavelength. A higher molar extinction coefficient is desirable as it indicates that the dye can be efficiently excited.[7]

-

Fluorescence Quantum Yield (Φ or QY): The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While many NIR-II dyes have historically had low quantum yields due to non-radiative decay pathways, recent molecular engineering efforts have led to the development of brighter probes.[8][9]

-

Brightness: The practical brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield (ε × Φ). This value is a critical determinant of the signal intensity in an imaging experiment.

-

Photostability: This refers to a dye's resistance to photochemical degradation upon exposure to excitation light. High photostability is essential for long-term imaging experiments.[10]

-

Stokes Shift: This is the difference in wavelength between the maximum excitation and maximum emission. A large Stokes shift is advantageous as it minimizes the overlap between the absorption and emission spectra, making it easier to separate the fluorescence signal from scattered excitation light.

Molecular Design Strategies

The development of high-performance NIR-II dyes is an active area of research, with several molecular design strategies being employed to optimize their photophysical properties.

-

Donor-Acceptor-Donor (D-A-D) Architecture: This is a widely used strategy for creating NIR-II fluorophores.[3][11] These molecules consist of a central electron-accepting core flanked by electron-donating units, connected by a π-conjugated bridge. By carefully selecting the donor and acceptor moieties, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned to achieve emission in the NIR-II region.[11]

-

Aggregation-Induced Emission (AIE): Many traditional dyes suffer from aggregation-caused quenching (ACQ) in aqueous environments, where intermolecular π–π stacking leads to a loss of fluorescence. AIE luminogens (AIEgens) are a class of molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation.[10] This property is advantageous for in vivo applications where dyes may aggregate.

-

Lengthening the Polymethine Chain: In cyanine dyes, extending the length of the conjugated polymethine chain is a common method to red-shift the absorption and emission wavelengths into the NIR-II window.[9]

-

Suppressing Intermolecular Interactions: To combat aggregation-caused quenching, strategies such as introducing bulky side groups to create steric hindrance are used. A "planar core + twisted periphery" design, for example, enhances conjugation in the core while preventing detrimental stacking via twisted peripheral rotors.[10]

Quantitative Data of Representative NIR-II Dyes

The following tables summarize the photophysical properties of several common and recently developed NIR-II emitting dyes. It is important to note that quantum yield measurements can vary depending on the reference standard used and the solvent.

| Dye | Type | λ_ex (nm) | λ_em (nm) | Quantum Yield (%) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |

| Indocyanine Green (ICG) | Cyanine | ~780 | ~820 (NIR-I peak with NIR-II tail) | Low in NIR-II | 2.5 x 10⁵ | [8] |

| IRDye800CW | Cyanine | ~774 | ~790 (NIR-I peak with NIR-II tail) | Low in NIR-II | 2.4 x 10⁵ | [8] |

| CH1055-PEG | D-A-D | ~750 | ~1055 | 0.03 (IR26 in DMSO) | N/A | [12] |

| FD-1080 | Cyanine | ~1000 | >1080 | 0.31 (in water), 5.94 (in FBS) | N/A | [8] |

| 4TPE-TB | AIEgen | 813 | 1003 | Moderate | 4.0 x 10⁴ | [10] |

| T-27 | D-A-D (DPP-based) | ~808 | >900 (tail emission) | 3.4 (as nanoparticles in water) | N/A | [3] |

| Pip-TTDT2 | D-A-D | ~750 | ~1075 | Low | N/A | [11] |

Note: Quantum yield values are highly dependent on the measurement conditions and the reference standard used. The values presented here are for comparative purposes and are cited from the respective literature.

Detailed Experimental Protocols

Measurement of Fluorescence Quantum Yield (Absolute Method)

The absolute method for determining fluorescence quantum yield uses an integrating sphere to collect all photons emitted by the sample. This method does not require a reference standard.

Materials and Equipment:

-

Spectrofluorometer equipped with an integrating sphere (e.g., Edinburgh Instruments FLS1000 with QYPro or similar).

-

Optically matched quartz cuvettes with PTFE stoppers.

-

Solvent for dissolving the dye (e.g., ethanol, DMSO, water).

-

The NIR-II dye sample.

Procedure:

-

Sample Preparation:

-

Prepare a blank sample containing only the solvent in a quartz cuvette.

-

Prepare a dilute solution of the NIR-II dye in the same solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.[13]

-

-

Instrument Setup:

-

Install the integrating sphere into the spectrofluorometer.

-

Select an appropriate excitation wavelength based on the dye's absorption spectrum.

-

Set the excitation and emission bandwidths. It is common to use a wider excitation bandwidth and a narrower emission bandwidth.

-

-

Blank Measurement:

-

Place the cuvette with the blank (solvent only) into the sample holder within the integrating sphere.

-

Perform an emission scan over a range that includes the excitation wavelength and the entire expected emission range of the dye. This measurement captures the scattered excitation light from the solvent.[14]

-

-

Sample Measurement:

-

Replace the blank cuvette with the cuvette containing the NIR-II dye solution.

-

Perform an emission scan using the exact same instrument parameters as the blank measurement. This scan will measure the unabsorbed scattered excitation light and the fluorescence emission from the sample.[14]

-

-

Data Analysis:

-

The instrument's software will integrate the area of the scattered excitation peak for both the blank and the sample, as well as the area of the fluorescence emission peak for the sample.

-

The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The software typically performs this calculation automatically by comparing the reduction in the scatter peak of the sample relative to the blank (representing absorbed photons) with the integrated emission of the sample.[14]

-

Photostability Assessment

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for evaluating NIR-II dyes.

Materials and Equipment:

-

Photostability chamber equipped with a combination of cool white fluorescent and near-ultraviolet (UV) lamps.

-

Calibrated radiometer and lux meter.

-

Quartz cuvettes or other suitable sample holders.

-

Aluminum foil.

-

UV-Vis-NIR spectrophotometer or spectrofluorometer.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the NIR-II dye at a known concentration.

-

Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it completely from light.[15]

-

-

Exposure Conditions:

-

Measurement:

-

At predetermined time intervals (e.g., 0, 1, 5, 10, 30, 60 minutes), remove an aliquot of the test sample and the dark control.

-

Measure the absorbance or fluorescence intensity of both samples. The dark control is used to account for any changes not induced by light (e.g., thermal degradation).

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity (or absorbance) of the light-exposed sample as a function of exposure time.

-

For comparison, the photostability of a well-known dye (like ICG) can be measured under the same conditions.[10] The rate of decay of the signal indicates the photostability of the dye.

-

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for In Vivo NIR-II Imaging

The following diagram illustrates a typical workflow for performing in vivo fluorescence imaging in the NIR-II window using a mouse model.

Targeted Imaging of Cell Signaling Pathways

NIR-II dyes can be conjugated to targeting moieties, such as antibodies, peptides, or small molecules, to visualize specific cellular targets and signaling pathways. This is particularly valuable in oncology for identifying tumors that overexpress certain receptors.

Example 1: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed in cancer cells. NIR-II dyes conjugated to EGFR-targeting ligands (e.g., anti-EGFR affibodies) can be used to visualize tumors and study the downstream RAS/RAF/MEK/ERK signaling pathway.

Example 2: Targeting Integrin Receptors

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and are often overexpressed in tumor vasculature and cancer cells. Cyclic RGD (cRGD) peptides are known to bind with high affinity to certain integrin subtypes. NIR-II dyes conjugated to cRGD can be used for tumor imaging by targeting these receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NIR-II emissive donor–acceptor–donor fluorophores for dual fluorescence bioimaging and photothermal therapy applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [ouci.dntb.gov.ua]

- 13. m.youtube.com [m.youtube.com]

- 14. google.com [google.com]

- 15. youtube.com [youtube.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Understanding Tissue Autofluorescence in the Second Near-Infrared (NIR-II) Window

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of tissue autofluorescence in the second near-infrared (NIR-II) window, a critical factor in preclinical and clinical imaging. Understanding the origins, characteristics, and methods for measuring endogenous fluorescence is paramount for optimizing imaging protocols and ensuring high-fidelity data in research and therapeutic development. The NIR-II window, typically defined as the 1000–1700 nm spectral range, offers significant advantages for deep-tissue imaging due to reduced photon scattering and lower tissue autofluorescence compared to visible and first near-infrared (NIR-I) wavelengths. This reduction in background noise leads to a superior signal-to-background ratio (SBR), enabling clearer images at greater penetration depths.[1][2][3][4][5]

Core Concepts and Sources of NIR-II Autofluorescence

While tissue autofluorescence is substantially lower in the NIR-II window than in the NIR-I region (700-900 nm), it is not entirely absent.[6][1][3][7] The background signal that is present is often a combination of two primary factors: the trailing edge of fluorescence spectra from endogenous molecules excited in the NIR-I range, and contributions from exogenous sources like diet.

Key Sources Include:

-

"Red Tail" of Endogenous Fluorophores: Many of the well-known sources of autofluorescence in the visible and NIR-I spectrum, such as collagen and elastin, have broad emission spectra. While their peak emissions are at shorter wavelengths, the "red tail" of this fluorescence can extend into the NIR-II window, contributing to the background signal.[8]

-

Melanin: Cutaneous melanin has been shown to emit fluorescence under near-infrared excitation, which can contribute to background signals in skin imaging.[9]

-

Dietary Components: In preclinical studies, a major source of autofluorescence originates from the gastrointestinal (GI) tract.[8][10] Standard rodent chow contains high levels of chlorophyll and other fluorescent compounds. The resulting fluorescence is most intense in the NIR-I window but can extend into the NIR-II region, significantly confounding abdominal imaging.[2] Switching to a purified, low-fluorescence diet can reduce this background by more than two orders of magnitude.[2][5][10]

Quantitative Analysis of Tissue Autofluorescence

Absolute quantification of autofluorescence is challenging as it is dependent on instrumentation and imaging parameters. However, relative changes based on experimental conditions have been well-documented. The choice of excitation wavelength, emission window, and subject diet are critical variables that can be modulated to minimize background signal and improve the signal-to-background ratio (SBR).

Table 1: Factors Influencing Tissue Autofluorescence Intensity

| Factor | Change | Effect on Autofluorescence Intensity | Reference |

| Excitation Wavelength | Shifting from 670 nm to 760 nm or 808 nm | Significant reduction (>2 orders of magnitude) | [2][5][10] |

| Emission Window | Shifting detection from NIR-I (<975 nm) to NIR-II (>1000 nm or >1250 nm) | Significant reduction (>2 orders of magnitude) | [2][5][10] |

| Diet (Preclinical) | Switching from standard chow to a purified diet | Significant reduction (>2 orders of magnitude), especially in the GI tract | [2][8][10] |

Table 2: Relative Autofluorescence of Murine Organs in the NIR-II Window

The following data is derived from spectral analysis following 808 nm laser excitation.

| Organ | Relative Autofluorescence Intensity in NIR-II (>1000 nm) | Key Observation | Reference |

| Liver | High | Exhibits the highest autofluorescence signal among the organs tested. | [11] |

| Spleen | Moderate | Lower autofluorescence compared to the liver. | [11] |

| Heart | Low | Displays the lowest relative autofluorescence of the three organs. | [11] |

Experimental Protocols for Autofluorescence Characterization

A standardized protocol is essential for accurately measuring and comparing tissue autofluorescence across different studies. The following methodology outlines a typical workflow for preclinical in vivo assessment.

Detailed Methodology

-

Animal and Dietary Preparation:

-

Imaging System and Configuration:

-

Excitation Source: Utilize a laser with a wavelength in the high NIR-I range, such as 785 nm or 808 nm, to minimize direct excitation of endogenous fluorophores.[10][11]

-

Emission Filtering: Employ a high-quality long-pass filter to block all excitation light and only allow NIR-II photons (e.g., >1000 nm or >1250 nm) to reach the detector.[8][10]

-

Detector: Use a camera sensitive to the NIR-II/SWIR spectrum, such as an Indium Gallium Arsenide (InGaAs) based camera.[4]

-

-

Image Acquisition Protocol:

-

Anesthetize the subject animal to prevent movement artifacts.

-

Illuminate the tissue of interest with the selected laser source.

-

Acquire a series of images. For spectral characterization, a hyperspectral imaging system can be used to collect a series of images across a narrow emission range.[8]

-

-

Data Analysis and Quantification:

-

Using imaging software, define Regions of Interest (ROIs) on the acquired images corresponding to specific tissues or a general background area.[8]

-

Measure the mean or integrated pixel intensity within these ROIs to quantify the autofluorescence signal.

-

When an exogenous contrast agent is used, calculate the Signal-to-Background Ratio (SBR) by dividing the signal intensity from the agent's location by the background autofluorescence intensity from an adjacent, uninvolved tissue area.[8][10] This ratio is the key metric for assessing image quality and contrast.

-

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. google.com [google.com]

- 4. New App Note: In-Vivo imaging in NIR-II / SWIR - QD UK [qd-uki.co.uk]

- 5. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection | Photon etc. [photonetc.com]

- 6. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]

- 7. worldscientific.com [worldscientific.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to NIR-II Quantum Dots for Deep Tissue Imaging

For Researchers, Scientists, and Drug Development Professionals

The second near-infrared (NIR-II) window, spanning wavelengths from 1000 to 1700 nm, has emerged as a frontier in deep-tissue biomedical imaging. At these longer wavelengths, light experiences significantly reduced scattering and absorption by biological tissues, enabling deeper penetration and higher resolution imaging compared to the visible and traditional near-infrared (NIR-I) regions. Quantum dots (QDs), semiconductor nanocrystals with size-tunable optical properties, are at the forefront of this revolution, offering bright and stable fluorescence in the NIR-II window. This technical guide provides an in-depth overview of the core principles of NIR-II quantum dots, including their synthesis, optical properties, and applications in deep tissue imaging, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts of NIR-II Quantum Dots

NIR-II quantum dots possess unique photophysical properties that make them exceptional probes for in vivo imaging. Their broad absorption spectra allow for efficient excitation with a single light source, while their narrow emission peaks enable multiplexed imaging with minimal spectral overlap. Furthermore, their high quantum yields and photostability ensure bright and long-lasting fluorescence signals, crucial for real-time tracking of biological processes.

Quantitative Properties of Representative NIR-II Quantum Dots

The choice of a specific NIR-II quantum dot depends on the application's requirements, such as desired imaging depth and the need for specific targeting. The table below summarizes the key quantitative properties of several commonly used NIR-II quantum dots to facilitate comparison.

| Quantum Dot Composition (Core/Shell) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Size (nm) | Reported Imaging Depth |

| Ag₂S | ~800 | ~1200 | >15% | 3-6 | >10 mm |

| PbS/CdS | 980 | 1500-1600 | ~20% | 5-7 | Not specified |

| InAs/InP/ZnSe | 615-665 | ~800 | Not specified | <10 | Not specified |

| CuInSe₂/ZnS | Not specified | >1000 | 31.2% | ~5 | Not specified |

| Ag₂Te@Ag₂S | ~808 | 1000-1300 | >10% | ~4 | Not specified |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. This section provides step-by-step methodologies for the synthesis, functionalization, and application of NIR-II quantum dots for deep tissue imaging.

Synthesis of Thiol-Capped Ag₂S NIR-II Quantum Dots

This protocol describes a common method for synthesizing Ag₂S quantum dots with emission in the NIR-II window.

Materials:

-

Silver nitrate (AgNO₃)

-

1-dodecanethiol (DDT)

-

Oleylamine (OAm)

-

1-octadecene (ODE)

-

Methanol

-

Toluene

Procedure:

-

In a three-neck flask, dissolve silver nitrate in oleylamine.

-

Add 1-dodecanethiol to the solution and heat the mixture to 80°C under a nitrogen atmosphere with vigorous stirring.

-

Maintain the temperature for 30 minutes to form a silver-thiolate complex.

-

Rapidly inject 1-octadecene and raise the temperature to 150°C.

-

Allow the reaction to proceed for 10 minutes, during which the solution will turn dark brown, indicating the formation of Ag₂S nanocrystals.

-

Cool the reaction mixture to room temperature.

-

Precipitate the Ag₂S quantum dots by adding methanol and centrifuge to collect the nanocrystals.

-

Wash the precipitate with a mixture of toluene and methanol (1:3 v/v) and re-disperse the final product in a nonpolar solvent like toluene or chloroform.

Surface Functionalization with Targeting Ligands

To achieve active targeting of specific biological sites, such as tumors, the surface of the quantum dots must be modified with targeting ligands, such as antibodies or peptides. This protocol outlines a general procedure for the bioconjugation of quantum dots.

Materials:

-

Synthesized NIR-II quantum dots

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Targeting ligand with a primary amine group (e.g., anti-HER2 antibody)

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., hydroxylamine)

-

Size-exclusion chromatography column

Procedure:

-

Transfer the hydrophobic quantum dots to an aqueous phase using a ligand exchange process with a bifunctional linker containing a thiol group on one end and a carboxyl group on the other.

-

Activate the carboxyl groups on the quantum dot surface by reacting with EDC and Sulfo-NHS in PBS for 15-30 minutes at room temperature.

-

Add the targeting ligand (e.g., anti-HER2 antibody) to the activated quantum dot solution and incubate for 2 hours at room temperature with gentle stirring to allow for amide bond formation.

-

Quench the reaction by adding a quenching solution.

-

Purify the functionalized quantum dots from unreacted ligands and byproducts using a size-exclusion chromatography column.

In Vivo Deep Tissue Tumor Imaging

This protocol provides a general workflow for utilizing functionalized NIR-II quantum dots for deep tissue tumor imaging in a murine model.

Materials:

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft)

-

Functionalized NIR-II quantum dots suspended in sterile PBS

-

In vivo NIR-II imaging system equipped with an appropriate laser source and detector

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

Administer the functionalized NIR-II quantum dots intravenously via the tail vein. The typical injection volume is 100-200 µL.

-

At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), place the anesthetized mouse in the in vivo imaging system.

-

Acquire NIR-II fluorescence images using the appropriate excitation wavelength and a long-pass filter to collect the emission signal.

-

Monitor the biodistribution and tumor accumulation of the quantum dots over time.

-

After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms and experimental processes is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by functionalized quantum dots and a typical experimental workflow.

Caption: HER2 signaling pathway and the inhibitory action of an anti-HER2 functionalized quantum dot.

Caption: A typical experimental workflow for deep tissue tumor imaging using functionalized NIR-II quantum dots.

Unlocking the Deep Tissue Landscape: A Technical Guide to Indocyanine Green in the NIR-II Window

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a fluorescent dye with a long history of clinical use, is experiencing a resurgence in biomedical imaging. Its unique photophysical properties, particularly its emission tail extending into the second near-infrared (NIR-II) window (1000-1700 nm), offer unprecedented opportunities for deep-tissue visualization with high resolution and contrast. This technical guide delves into the core principles, quantitative performance, and experimental methodologies for leveraging ICG's potential in the NIR-II spectrum, providing a comprehensive resource for researchers and developers in the field.

The NIR-II Advantage with a Clinically Approved Dye

Imaging in the NIR-II window significantly mitigates the effects of light scattering and tissue autofluorescence that plague traditional visible and NIR-I imaging.[1][2] This results in deeper tissue penetration and a markedly improved signal-to-background ratio (SBR), enabling clearer visualization of anatomical structures and physiological processes.[3][4] The fact that ICG is already approved by the U.S. Food and Drug Administration (FDA) for various clinical applications accelerates its translational potential for NIR-II imaging.[3][5]

Quantitative Performance of ICG in the NIR-II Window

The performance of ICG in the NIR-II window is highly dependent on its molecular environment and formulation. While its primary emission peak lies in the NIR-I region, a sufficient tail of fluorescence extends into the NIR-II spectrum to enable high-quality imaging.[6]

Table 1: Photophysical Properties of Indocyanine Green (ICG)

| Property | Solvent/Medium | Value | Reference |

| Quantum Yield (ΦF) | Water | 2.9% | [7] |

| Ethanol | 12-14% | [7] | |

| Fetal Bovine Serum (FBS) | 12-14% | [7] | |

| Whole Blood | 12-14% | [7] | |

| Extinction Coefficient (ε) | Varies by solvent | ~1.56 x 105 - 2.23 x 105 M-1cm-1 | [7] |

Table 2: Imaging Performance of ICG in the NIR-II Window

| Parameter | ICG Formulation | Value | Conditions | Reference |

| Signal-to-Background Ratio (SBR) | Free ICG | ~2.11 | In vivo porcine model, 1100 nm long-pass filter | [8] |

| Contrast-to-Noise Ratio (CNR) | Free ICG | ~35 | In vivo mouse model, 15 min post-injection | [9] |

| Liposomal ICG | ~75 | In vivo mouse model, 15 min post-injection | [9] | |

| Tissue Penetration Depth | Free ICG | ~5 mm | Tissue phantom | [7] |

| Liposomal ICG | Up to 1.5 cm | Chicken breast tissue | [6] |

Experimental Protocols

In Vivo NIR-II Imaging of Vasculature in a Mouse Model

This protocol outlines the general steps for performing NIR-II angiography in a mouse model using ICG.

Materials:

-

Indocyanine green (ICG) powder

-

Sterile phosphate-buffered saline (PBS) or water for injection

-

Anesthetized mouse

-

NIR-II imaging system equipped with:

Procedure:

-

ICG Preparation: Dissolve ICG powder in sterile PBS or water to the desired concentration (e.g., 2.5 mg/mL).[10] Prepare the solution fresh before each experiment.

-

Animal Preparation: Anesthetize the mouse according to an approved institutional animal care and use committee (IACUC) protocol. Place the mouse on the imaging stage.

-

Imaging System Setup:

-

Power on the laser and camera, allowing them to stabilize.

-

Set the laser power to a safe and effective level (e.g., 10-15 mW/cm²).[3]

-

Select the appropriate long-pass filter to isolate the NIR-II fluorescence.

-

Adjust the camera's exposure time and gain to achieve a good signal without saturation.

-

-

ICG Administration: Inject a bolus of the ICG solution intravenously via the tail vein. The dosage may vary depending on the study, a typical range is 0.1-0.5 mg/kg.

-

Image Acquisition: Begin acquiring images immediately before, during, and after the ICG injection to capture the dynamic vascular filling. Continue imaging at desired time points (e.g., 1, 5, 15, 30 minutes) to observe the biodistribution and clearance of the dye.[9]

-

Data Analysis: Analyze the acquired images to measure fluorescence intensity, vessel diameter, and calculate parameters like signal-to-background ratio.

Formulation of Liposomal ICG for Enhanced NIR-II Fluorescence

Encapsulating ICG in liposomes can significantly enhance its stability, circulation time, and fluorescence brightness in the NIR-II window.[9]

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Indocyanine green (ICG)

-

Chloroform and Methanol

-

Saline or PBS buffer

-

Bath sonicator

-

Rotary evaporator or nitrogen stream

Procedure:

-

Lipid Film Hydration:

-

Dissolve DSPC and DSPE-PEG2000 in a chloroform/methanol mixture in a round-bottom flask.

-

Create a thin lipid film by evaporating the organic solvents using a rotary evaporator or a gentle stream of nitrogen.

-

Further dry the lipid film under vacuum for at least one hour to remove any residual solvent.

-

-

Hydration and Sonication:

-

Hydrate the lipid film with a saline or PBS solution containing ICG by vortexing the flask. The temperature should be kept above the phase transition temperature of the lipids.

-

To reduce the size of the liposomes, sonicate the solution using a bath sonicator until the solution becomes clear.

-

-

Purification:

-

Remove any unencapsulated ICG by methods such as dialysis or size exclusion chromatography.

-

-

Characterization:

-

Characterize the liposomal ICG for size, zeta potential, and encapsulation efficiency.

-

Visualizing Workflows and Principles

To better illustrate the concepts and procedures described, the following diagrams are provided in the DOT language for Graphviz.

Future Directions and Conclusion

The exploration of ICG in the NIR-II window is a rapidly evolving field. Future research will likely focus on the development of novel ICG formulations and conjugates to further enhance its NIR-II fluorescence, stability, and targeting capabilities. The combination of ICG's clinical track record with the superior imaging quality of the NIR-II window promises to unlock new diagnostic and therapeutic applications, ultimately benefiting both preclinical research and patient care. This guide provides a foundational understanding for scientists and clinicians looking to harness the power of ICG for deep-tissue imaging.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Indocyanine green fluorescence in second near-infrared (NIR-II) window | PLOS One [journals.plos.org]

- 4. Indocyanine green fluorescence in second near-infrared (NIR-II) window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NIR-II fluorescence imaging using indocyanine green nanoparticles [ouci.dntb.gov.ua]

- 6. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. J‐Aggregate Promoting NIR‐II Emission for Fluorescence/Photoacoustic Imaging‐Guided Phototherapy [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for NIR-II Imaging of In Vivo Tumor Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence imaging in the second near-infrared (NIR-II) window (1000-1700 nm) is a powerful modality for in vivo tumor imaging, offering deeper tissue penetration, higher spatial resolution, and reduced autofluorescence compared to traditional visible and NIR-I (700-900 nm) imaging.[1][2] These advantages enable real-time, non-invasive visualization of tumor vasculature, assessment of probe biodistribution, and monitoring of therapeutic responses with unprecedented clarity. This document provides detailed application notes and standardized protocols for conducting NIR-II imaging in preclinical tumor models.

Core Principles of NIR-II Imaging

The enhanced performance of NIR-II imaging stems from the reduced scattering and absorption of photons by biological tissues at these longer wavelengths.[1][3] This results in a higher signal-to-background ratio (SBR), allowing for the detection of deeper-seated tumors and finer details of the tumor microenvironment. A variety of NIR-II fluorescent probes have been developed, including small molecules, quantum dots, and single-walled carbon nanotubes, each with unique photophysical properties and targeting capabilities.[4]

Key Applications in Tumor Biology

-

Tumor Delineation: High-contrast imaging for precise localization of primary tumors and metastatic lesions.[4][5]

-

Image-Guided Surgery: Real-time visualization of tumor margins to ensure complete resection.

-

Angiogenesis Monitoring: Dynamic imaging of tumor vasculature to assess the efficacy of anti-angiogenic therapies.[1]

-

Drug Delivery and Pharmacokinetics: Tracking the accumulation and clearance of fluorescently labeled therapeutics within the tumor and major organs.[6]

-

Targeted Molecular Imaging: Visualization of specific biomarkers overexpressed on cancer cells by using probes conjugated to targeting ligands such as antibodies or peptides.[4]

Quantitative Data Summary

The following tables summarize key performance metrics for various NIR-II probes used in preclinical tumor imaging.

Table 1: Tumor-to-Normal Tissue (T/NT) Ratios of Selected NIR-II Probes

| Probe Name | Tumor Model | Time Post-Injection (h) | Peak T/NT Ratio | Reference |

| PEG-CSQDs | MC38 Xenograft | 48 | ~30 | [7] |

| cRGD-TTB NPs | U87MG Xenograft | 24 | 7.7 | [8] |

| fPI-01 | FR⁺ Tumors | Not Specified | 20:1 | [9] |

| IR-RGD | U87MG Xenograft | 24 | ~5.5 | [10] |

| TPA-TTINC NPs | 4T1 Xenograft | 24 | ~12 | [11] |

| IR820 | 4T1 Xenograft | 24 | ~4.5 | [12] |

Table 2: Biodistribution of NIR-II Probes in Tumor-Bearing Mice (%ID/g)

| Probe Name | Organ | Time Post-Injection (h) | %ID/g (mean ± SD) | Reference |

| IL13Rα2 Ab-F | Tumor | 96 | 17-34 | [13] |

| 6PEG-Ag2S QDs | Tumor | 72 | ~15 | [14] |

| 6PEG-Ag2S QDs | Liver | 72 | ~10 | [14] |

| 6PEG-Ag2S QDs | Spleen | 72 | ~2 | [14] |

| IR-FEP-RGD-S-S-S-Fc | Tumor | 12 | Not specified | [15] |

| IR-FEP-RGD-S-S-S-Fc | Liver | 12 | Not specified | [15] |

| IR-FEP-RGD-S-S-S-Fc | Kidney | 12 | Not specified | [15] |

Experimental Protocols

Protocol 1: Preparation and Administration of NIR-II Probes